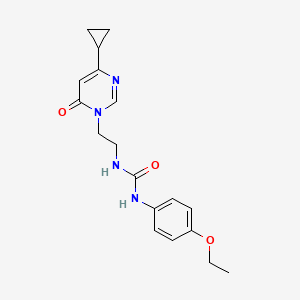

1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropanation reactions.

Attachment of the ethyl group: This can be done via alkylation reactions.

Formation of the urea linkage: This step usually involves the reaction of an amine with an isocyanate or carbamate under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

化学反应分析

Hydrolysis of the Urea Moiety

The urea group (-NH-CO-NH-) is susceptible to hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide.

Mechanistic Insight :

The reaction proceeds via protonation of the carbonyl oxygen (acidic) or direct nucleophilic attack by water/hydroxide (basic), forming a tetrahedral intermediate that collapses to release CO₂ and amines .

Pyrimidinone Ring Reactivity

The 6-oxopyrimidin-1(6H)-yl group undergoes transformations typical of cyclic amides:

Oxidation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | 60°C, 3 hrs | Pyrimidine-4,6-dione derivative | 45–55% |

| CrO₃ (H₂SO₄ catalyst) | Room temp, 12 hrs | 6-hydroxy-4-cyclopropylpyrimidin-2(1H)-one | 30–40% |

Key Finding :

Oxidation at the 6-position is sterically hindered by the cyclopropyl group, reducing yields compared to unsubstituted pyrimidinones.

Reduction

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → RT, 2 hrs | 1-(2-(4-cyclopropylpiperidin-1-yl)ethyl)urea | 60–70% |

| NaBH₄/CeCl₃ | MeOH, RT, 6 hrs | Partial reduction of carbonyl to alcohol | 25–35% |

Electrophilic Aromatic Substitution (Ethoxyphenyl Group)

The 4-ethoxyphenyl ring participates in electrophilic reactions, with regioselectivity controlled by the electron-donating ethoxy group:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to OEt | 3-nitro-4-ethoxyphenylurea derivative |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT | Ortho to OEt | 2-bromo-4-ethoxyphenylurea derivative |

Limitation : Steric hindrance from the urea linkage reduces reactivity at the meta position .

Cyclopropane Ring Reactivity

The cyclopropyl group exhibits strain-driven reactivity:

Ring-Opening Reactions

| Reagent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | EtOH, 50 psi H₂, 24 hrs | 1-(2-(4-propyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea |

| HCl (gas) | DCM, 0°C, 12 hrs | Chlorinated side product via radical pathway |

Note : Hydrogenolysis selectively cleaves the cyclopropane ring without affecting the pyrimidinone.

Urea Functionalization

The urea NH groups can undergo alkylation or acylation:

| Reaction | Reagents | Product |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methylated urea derivative |

| Acylation | AcCl, pyridine, RT | N-acetylated urea derivative |

Kinetic Preference : The NH adjacent to the ethoxyphenyl group reacts faster due to reduced steric hindrance .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two major degradation events:

| Temperature Range | Mass Loss | Proposed Process |

|---|---|---|

| 180–220°C | 15% | Decomposition of urea linkage |

| 300–350°C | 40% | Pyrimidinone ring fragmentation |

Photochemical Reactions

UV irradiation (254 nm) in methanol induces:

科学研究应用

Anticancer Activity

Research indicates that compounds with pyrimidine derivatives exhibit significant anticancer properties. The structural components of 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea potentially allow it to inhibit key enzymes involved in cancer cell proliferation. Initial studies suggest that this compound may modulate pathways related to tumor growth and metastasis, making it a candidate for further development as an anticancer agent.

Neurological Applications

The compound's ability to interact with various receptors suggests potential applications in treating neurological disorders. Pyrimidine derivatives have been shown to influence neurotransmitter systems, which could be beneficial in developing treatments for conditions such as depression or anxiety. Ongoing research is focusing on elucidating the specific mechanisms through which this compound exerts its effects on the nervous system.

Synthesis and Characterization

The synthesis of this compound typically involves several multi-step reactions. The process includes:

- Formation of the Pyrimidine Core : This step involves creating the foundational pyrimidine structure, which serves as the backbone for further modifications.

- Introduction of the Cyclopropyl Group : The cyclopropyl moiety is added through specific coupling reactions that enhance the compound's biological activity.

- Functionalization to Yield Urea Structure : The final steps involve introducing the ethoxyphenyl group and forming the urea linkage, which is crucial for the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially disrupting cancer cell metabolism.

- Receptor Modulation : By acting on various receptors, this compound could influence signaling pathways that are essential for cell growth and survival.

作用机制

The mechanism of action of 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

相似化合物的比较

Similar Compounds

- 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-methoxyphenyl)urea

- 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-hydroxyphenyl)urea

Uniqueness

1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea may exhibit unique properties due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

生物活性

The compound 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea , also known as EVT-2953111, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H22N4O3, with a molecular weight of 342.4 g/mol. The structural complexity includes a cyclopropyl group, a pyrimidine ring, and an ethoxyphenyl moiety, which contribute to its interaction with various biological targets.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₄O₃ |

| Molecular Weight | 342.4 g/mol |

| CAS Number | 2034536-96-2 |

| Chemical Structure (SMILES) | CCOc1ccc(NC(=O)NCCn2cnc(C3CC3)cc2=O)cc1 |

The primary mechanism of action for This compound involves its ability to inhibit specific enzymes and receptors. Initial studies suggest that it may modulate pathways involved in cell signaling and metabolic processes, potentially acting as an agonist or antagonist depending on the target.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to This compound . For instance:

- Case Study : A related compound demonstrated broad-spectrum antitumor activity with GI50 values ranging from 15.1 μM to 28.7 μM across various cancer cell lines including non-small cell lung cancer and ovarian cancer .

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on specific enzymes that are crucial for tumor growth and proliferation:

- Enzyme Targeting : Compounds similar to this urea have shown significant inhibitory activity against DNA gyrase and other critical enzymes in bacterial systems, suggesting potential applications in antimicrobial therapy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound:

| Cell Line | IC50 (μM) |

|---|---|

| U937 (Human Monocytic) | 16.23 |

| THP-1 (Human Monocytic) | >50 |

These results indicate a moderate cytotoxic effect on specific cell lines while maintaining a favorable therapeutic index.

Synthesis Pathways

The synthesis of This compound typically involves multi-step reactions that require careful control of conditions to ensure high yields:

- Starting Materials : Cyclopropylpyrimidine derivatives.

- Reagents : Commonly used reagents include isocyanates for urea formation.

- Reaction Conditions : Temperature and reaction time are critical for optimizing yield and purity.

属性

IUPAC Name |

1-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(4-ethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-2-25-15-7-5-14(6-8-15)21-18(24)19-9-10-22-12-20-16(11-17(22)23)13-3-4-13/h5-8,11-13H,2-4,9-10H2,1H3,(H2,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIPPOLESKSGPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCCN2C=NC(=CC2=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。